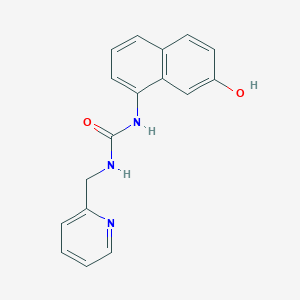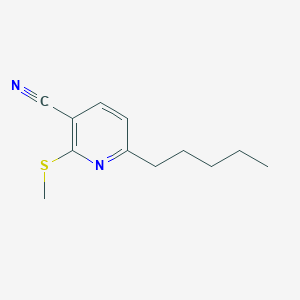
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciano-2-(metiltio)-6-pentilpiridina es un compuesto orgánico con una estructura compleja que incluye un anillo de piridina, un grupo cianuro, un grupo metiltio y una cadena pentilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Ciano-2-(metiltio)-6-pentilpiridina se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 3-cianopiridina con un grupo metiltio y una cadena pentilo bajo condiciones específicas. La reacción generalmente requiere un catalizador y puede implicar varios pasos para garantizar la correcta colocación de los grupos funcionales.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones químicas a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir el uso de equipos y técnicas especializados para manejar los diversos reactivos e intermedios involucrados en la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Ciano-2-(metiltio)-6-pentilpiridina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cianuro en un grupo amina.
Sustitución: El grupo metiltio puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente implican temperaturas controladas, presiones y el uso de solventes para facilitar las reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de piridina oxidados, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
3-Ciano-2-(metiltio)-6-pentilpiridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede estudiar por su potencial actividad biológica e interacciones con moléculas biológicas.
Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-Ciano-2-(metiltio)-6-pentilpiridina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. El mecanismo exacto depende de la aplicación específica y los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de cianopiridina con diferentes sustituyentes. Algunos ejemplos incluyen:
- 3-Ciano-2-(metiltio)-6-etilpiridina
- 3-Ciano-2-(metiltio)-6-butilpiridina
Singularidad
3-Ciano-2-(metiltio)-6-pentilpiridina es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas distintas y aplicaciones potenciales. La presencia de la cadena pentilo, en particular, puede influir en su solubilidad, reactividad e interacciones con otras moléculas.
Propiedades
Número CAS |
647011-32-3 |
|---|---|
Fórmula molecular |
C12H16N2S |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
2-methylsulfanyl-6-pentylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2S/c1-3-4-5-6-11-8-7-10(9-13)12(14-11)15-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UNPWGUKJDLEDNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC(=C(C=C1)C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)
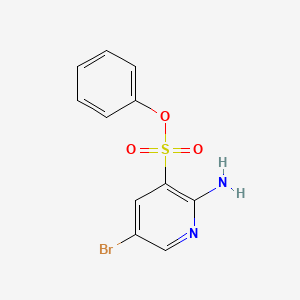

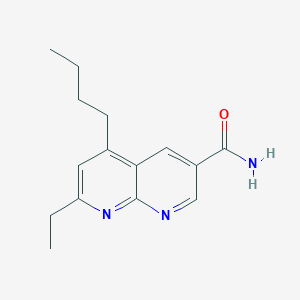
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
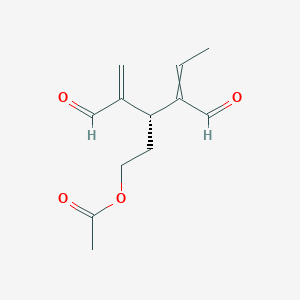
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
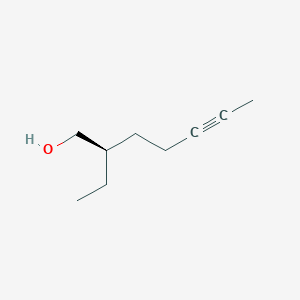
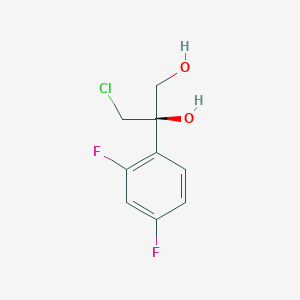

![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

